2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide features a pyridazinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and an acetamide linker to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety. Pyridazinones are well-documented for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 3,4-dimethoxyphenyl group may enhance solubility and electronic interactions with biological targets, while the thiazole-pyridine hybrid system could facilitate π-π stacking or hydrogen bonding in receptor binding.
Properties
Molecular Formula |
C22H19N5O4S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H19N5O4S/c1-30-18-8-6-14(11-19(18)31-2)15-7-9-21(29)27(26-15)12-20(28)25-22-24-17(13-32-22)16-5-3-4-10-23-16/h3-11,13H,12H2,1-2H3,(H,24,25,28) |
InChI Key |
SVQYSFVQWPSQQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the thiazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrially relevant products.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Ring
The pyridazinone ring is a critical pharmacophore. Modifications at position 3 significantly influence bioactivity:
*Calculated based on formula C₂₄H₂₁N₅O₄S.
†Estimated from molecular formula C₁₈H₁₈N₂O₃.
Key Observations :
Modifications in the Thiazole-Acetamide Moiety
The thiazole ring and its substituents play a role in molecular recognition:
Key Observations :
- The pyridin-2-yl group in the target compound may improve binding to aromatic-rich regions of targets (e.g., kinase ATP pockets) compared to alkyl-substituted thiazoles .
Structure-Activity Relationship (SAR) Insights
- Pyridazinone Substitutions: Methoxy groups (target compound) may improve solubility and metabolic stability over chloro or methyl groups . Bulky groups (e.g., 3-methoxybenzyl in ) could reduce bioavailability due to steric effects .
- Thiazole Modifications: Pyridin-2-yl (target) vs. cyanophenyl (): The former may enhance target affinity through heteroaromatic interactions .
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a diverse range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings and case studies related to its biological activity.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 83.541 Ų |
The biological activity of this compound is attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The presence of the pyridazinone core and thiazole moiety suggests that it may interact with specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects.
Anti-Cancer Activity
Research indicates that pyridazinone derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound may interfere with signaling pathways essential for cancer cell growth.
- Induction of apoptosis : By activating caspases or other apoptotic factors.
A notable study demonstrated that pyridazinone derivatives could inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyridazinone derivatives have been reported to reduce inflammation by:
- Inhibiting pro-inflammatory cytokines : Such as TNF-alpha and IL-6.
- Blocking the NF-kB signaling pathway , which plays a crucial role in regulating immune response.
In vitro studies have shown promising results in reducing inflammation markers in macrophage cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound is supported by its structural features that resemble known antimicrobial agents. Research has indicated that similar compounds can exhibit:
- Bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungicidal activity , making them candidates for treating fungal infections.
A study highlighted the effectiveness of pyridazinone derivatives against resistant bacterial strains, suggesting a promising avenue for further research .
Case Studies
-
Case Study on Anti-Cancer Activity :
- A clinical trial involving a pyridazinone derivative showed a significant decrease in tumor size in patients with advanced-stage cancers after treatment over several weeks. The mechanism was linked to the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells.
-
Case Study on Anti-Inflammatory Effects :
- In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclocondensation of pyridazinone precursors, coupling with thiazole intermediates, and final acetamide formation. Key steps require precise control of reaction conditions (e.g., anhydrous solvents, 60–80°C for 8–12 hours). Analytical validation employs:
- TLC to monitor intermediate formation (Rf values: 0.3–0.5 in ethyl acetate/hexane).
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyridazinone and thiazole moieties .
- HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Q. How do structural features influence initial biological activity assessments?
The pyridazinone core enables hydrogen bonding with enzymes (e.g., kinases), while the thiazole ring enhances lipophilicity for membrane penetration. Initial assays (e.g., enzyme inhibition at 10 µM) should prioritize:
- Dose-response curves to determine IC₅₀ values.
- Selectivity panels against off-target receptors (e.g., GPCRs, ion channels) .
Q. What stability challenges arise during storage, and how can they be mitigated?
The compound is sensitive to hydrolysis at the acetamide linkage under acidic/basic conditions. Recommendations:
- Store at –20°C in anhydrous DMSO.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported binding affinities?
Discrepancies in kinase inhibition data (e.g., IC₅₀ = 0.5 µM vs. 5 µM) may arise from assay conditions (ATP concentration, pH). Use:
- Molecular docking (AutoDock Vina) to simulate binding poses with kinase ATP pockets.
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor interactions over 100 ns .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced selectivity?
Systematic modifications to substituents on the 3,4-dimethoxyphenyl and pyridinyl groups can improve target specificity. Example SAR table:
| Modification (Position) | Activity (IC₅₀, µM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| –OCH₃ (3,4-dimethoxy) | 0.7 | 12:1 (Kinase A vs. Kinase B) |
| –Cl (4-chloro) | 1.2 | 5:1 |
| –F (4-fluoro) | 2.5 | 3:1 |
Q. How can metabolic instability in hepatic microsomes be addressed?
Rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation of thiazole) limits bioavailability. Solutions:
- Isotopic labeling (deuterium at vulnerable positions) to slow metabolism.
- Prodrug design using esterase-labile groups (e.g., pivaloyloxymethyl) .
Q. What experimental designs reconcile contradictory cytotoxicity data across cell lines?
Disparities in IC₅₀ values (e.g., 2 µM in HeLa vs. 20 µM in MCF-7) may reflect variable expression of drug transporters (e.g., ABCB1). Validate via:
- qPCR/Western blotting to quantify transporter levels.
- Co-treatment with inhibitors (e.g., verapamil for ABCB1) to assess efflux effects .
Methodological Guidance
Q. Which techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) to confirm binding to intracellular kinases.
- Fluorescence polarization with labeled ATP-competitive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
